Cyanoguanidine monohydrochloride

Description

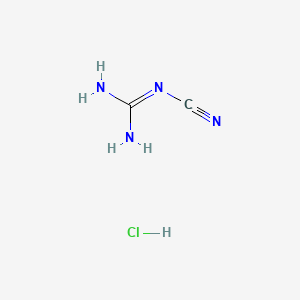

Structure

3D Structure of Parent

Properties

CAS No. |

58296-58-5 |

|---|---|

Molecular Formula |

C2H5ClN4 |

Molecular Weight |

120.54 g/mol |

IUPAC Name |

2-cyanoguanidine;hydrochloride |

InChI |

InChI=1S/C2H4N4.ClH/c3-1-6-2(4)5;/h(H4,4,5,6);1H |

InChI Key |

XFUXGQBTPGTUMC-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N=C(N)N.Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the intricacies of cyanoguanidine's structure, including bonding, functional groups, and electronic transitions.

NMR spectroscopy is a fundamental tool for elucidating the tautomeric forms of cyanoguanidine in solution. Studies using ¹H, ¹³C, and ¹⁵N NMR have been pivotal in confirming the predominant structural isomer.

¹H and ¹⁵N NMR studies of N-aryl-N'-cyanoguanidines in [²H₆]Me₂SO have shown that the structure with the C=N double bond conjugated with the cyano group is the dominant form. rsc.org The chemical shifts of the nitrogen-bound protons show little variation with concentration or temperature, which indicates that no rapid prototropic tautomerization occurs on the NMR timescale. rsc.org In DMSO-d₆, ¹³C NMR spectra provide further evidence for the structure. spectrabase.com

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | ~6.39 - 6.62 (s, NH₂) | growingscience.com |

| ¹³C NMR | DMSO-d₆ | ~116 (CN), ~158 (C=N) | spectrabase.comgrowingscience.com |

| ¹⁵N NMR | [²H₆]Me₂SO | Confirms C=N conjugation with cyano group | rsc.orgrsc.org |

Mass spectrometry provides detailed information on the molecular weight and fragmentation patterns of cyanoguanidine. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are utilized for its analysis. nist.govnih.govnih.gov

Under ESI-MS in positive ion mode, cyanoguanidine is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 85.0511. ufz.de MS/MS fragmentation of this precursor ion yields characteristic product ions. ufz.de In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 83.0363. nih.gov GC-MS analysis with electron ionization typically shows a molecular ion peak corresponding to its molar mass and a series of fragment ions. nist.gov

| Technique | Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| ESI-QTOF | Positive | 85.0511 ([M+H]⁺) | 68.0267, 43.0312, 41.0156, 28.0201 | ufz.deufz.de |

| ESI-QTOF | Negative | 83.0363 ([M-H]⁻) | 66.0098, 41.0145 | nih.gov |

| GC-MS (EI) | N/A | 84 (M⁺) | 43, 67, 42 | nist.gov |

UV-Vis spectroscopy is used to study the electronic transitions within the cyanoguanidine molecule. khanacademy.org The presence of conjugated π-systems, involving the cyano (C≡N) and imine (C=N) groups, results in absorption in the ultraviolet region. The absorption maximum (λmax) for cyanoguanidine is typically observed around 216-218 nm in aqueous solutions. nih.gov This absorption corresponds to the π → π* electronic transitions within the conjugated system.

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Water | ~216 - 218 | nih.gov |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in cyanoguanidine. nih.govmdpi.com The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its bonds.

The IR spectrum of cyanoguanidine shows strong absorption bands for the N-H stretching vibrations, the C≡N (nitrile) stretching, and the C=N (imine) stretching. growingscience.comresearchgate.net The C≡N stretching vibration is particularly characteristic and appears as a strong, sharp band. researchgate.net Raman spectroscopy complements IR by providing information on the non-polar bonds and symmetric vibrations within the molecule. chemicalbook.com The imino-amino tautomeric equilibrium has been studied in aprotic solvents using FT-Raman spectroscopy. acs.orgacs.org

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(NH) | IR | ~3100 - 3529 | growingscience.comresearchgate.net |

| ν(C≡N) | IR | ~2125 - 2202 | growingscience.comresearchgate.net |

| ν(C=N) | IR | ~1628 - 1655 | growingscience.comresearchgate.net |

| ν(C≡N) | Raman | ~2130 - 2197 | researchgate.net |

Crystallographic Analysis of Cyanoguanidine Derivatives

X-ray crystallography provides definitive proof of the solid-state structure of cyanoguanidine and its derivatives. Analysis of coordination complexes reveals how cyanoguanidine acts as a ligand. For instance, in the compound Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O, cyanoguanidine coordinates to the cobalt(II) ion through its terminal cyano nitrogen and inner imine nitrogen, acting as a bridging ligand. mdpi.com The crystal structure of this complex is triclinic with space group P-1. mdpi.com

Another example is a copper(II) cyanoguanidine bromide hydrate, Cu(C₂N₄H₄)₂Br₂·2H₂O, which crystallizes in the monoclinic space group P2₁/n. researchgate.net In this structure, the copper(II) cation is coordinated by two cyanoguanidine molecules. researchgate.net These crystallographic studies confirm that in the solid state, within these metal complexes, the cyanoguanidine ligand exists in the cyanoimine tautomeric form. researchgate.netmdpi.com

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Co(C₂N₄H₄)₂(H₂O)₄·2Br·2H₂O | Triclinic | P-1 | Isolated CoO₄N₂ octahedral units; cyanoguanidine in cyanoimine form. | mdpi.com |

| Cu(C₂N₄H₄)₂Br₂·2H₂O | Monoclinic | P2₁/n | Jahn-Teller-distorted motif with chains of edge-sharing octahedra. | researchgate.netacs.org |

Tautomerism and Isomerism in Cyanoguanidine Systems

Isomerism is a key concept in understanding the chemistry of cyanoguanidine. solubilityofthings.com The molecule primarily exhibits tautomerism, a type of structural isomerism where isomers interconvert through a formal migration of a hydrogen atom or proton. nih.gov

Cyanoguanidine can exist in two main tautomeric forms:

1-cyanoguanidine (or 2-cyanoguanidine) : This form, often referred to as the cyanoimine form, has the cyano group attached to the imine nitrogen. mdpi.comwikipedia.org Its structure is N≡C-N=C(NH₂)₂.

3-cyanoguanidine : This tautomer, the cyanoamine form, has the cyano group on an amine nitrogen. mdpi.com Its structure is HN=C(NH₂)NH-C≡N.

In addition to these, a zwitterionic form can also be described. wikipedia.org Extensive spectroscopic and crystallographic evidence indicates that the more stable and predominant tautomer is the 1-cyanoguanidine (cyanoimine) form. rsc.orgmdpi.com This stability is attributed to the extended conjugation between the nitrile group and the guanidine (B92328) moiety. Studies using FT-Raman spectroscopy have investigated the imino-amino tautomeric equilibrium in various aprotic solvents. acs.orgacs.org

Investigation of 1-Cyanoguanidine and 2-Cyanoguanidine Tautomeric Forms

Cyanoguanidine exists in two primary tautomeric forms: 1-cyanoguanidine and 2-cyanoguanidine. mdpi.comresearchgate.netresearchgate.netwikipedia.org These tautomers differ in the position of a proton and the location of the double bond within the guanidine framework. The 1-cyanoguanidine form, also referred to as the cyanoimine tautomer, features the cyano group attached to an imine nitrogen atom. In contrast, the 2-cyanoguanidine form, or cyanoamine tautomer, has the cyano group bonded to an amine nitrogen. mdpi.comresearchgate.net

The equilibrium between these two tautomers can be influenced by various factors, including the solvent and the presence of metal ions. Studies on coordination compounds have shown that the cyanoguanidine ligand often adopts the more stable 1-cyanoguanidine (cyanoimine) form when bound to a metal center. mdpi.com This preference is attributed to the coordination of the metal ion to the terminal nitrogen atoms of the amino groups, which stabilizes this particular tautomeric arrangement. mdpi.com

Table 1: Tautomeric Forms of Cyanoguanidine

| Tautomer Name | Systematic Name | Key Structural Feature |

| 1-Cyanoguanidine | (E)-1-amino-2-cyano-1-azavinyl-1-amine | Cyano group on an imine nitrogen |

| 2-Cyanoguanidine | N-cyano-N'-aminomethanimine | Cyano group on an amine nitrogen |

Zwitterionic Species Characterization

In addition to its tautomeric forms, cyanoguanidine can also exist as a zwitterionic species. researchgate.netwikipedia.org A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. In the case of cyanoguanidine, a formal intramolecular acid-base reaction can occur between the nitrogen atoms, leading to the formation of a zwitterionic structure. researchgate.net

This zwitterionic form is characterized by a positively charged, protonated amino group and a negatively charged deprotonated nitrogen atom within the cyanoguanidine backbone. The formation and stability of this zwitterion are dependent on the chemical environment, such as the pH of the solution. The characterization of zwitterionic species is often accomplished through spectroscopic and crystallographic methods, which can reveal the distinct charge distribution and molecular geometry.

The potential for zwitterion formation is a significant aspect of cyanoguanidine's chemistry, influencing its solubility, crystal structure, and interactions with other molecules. While the synthesis and characterization of various zwitterionic compounds have been reported in the literature, detailed structural and spectroscopic data for the zwitterionic form of cyanoguanidine monohydrochloride remains a specialized area of research.

Table 2: Key Features of Cyanoguanidine Species

| Species | Description | Method of Formation |

| Tautomers | Isomers that differ in the position of a proton and a double bond. | Tautomeric equilibrium |

| Zwitterion | A molecule with both positive and negative formal charges. | Intramolecular proton transfer |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. For cyanoguanidine monohydrochloride, these methods are crucial for understanding its three-dimensional structure and the nature of its chemical bonding.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule. As discussed in the DFT section, the geometry of dicyandiamide (B1669379) has been successfully optimized using various DFT functionals, with the M062X functional showing excellent agreement with experimental crystal structure data. mdpi.com

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyanoguanidine, which has several rotatable bonds, understanding the preferred conformations is key to understanding its interactions. For related compounds, conformational analysis has been performed using semi-empirical methods like AM1 to determine the most stable structures. aps.org

Electron delocalization plays a significant role in the structure, stability, and reactivity of guanidine-containing compounds. In the protonated form of cyanoguanidine, the positive charge is expected to be delocalized over the guanidinium (B1211019) group, which contributes to its stability.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study electron delocalization. researchgate.net It analyzes the electron density to provide a picture of the bonding in terms of localized orbitals and the interactions between them. For amides and ureas, NBO analysis has shown that nN → π*C=X electron delocalization is a key factor in determining the rotational barriers around the C-N bond. researchgate.net In studies of aminoguanidine (B1677879), another related compound, NBO analysis has been used to understand the redistribution of π-electron density upon substitution and protonation. psu.edu It is expected that similar delocalization effects are at play in cyanoguanidine and its protonated form, contributing to its electronic properties and reactivity.

Potential Energy Surface (PES) Investigations

The study of a compound's potential energy surface (PES) offers crucial insights into the electronic and structural properties of its stable forms, known as isomers. nih.gov By mapping the PES, researchers can quantify the conformational parameters, relative energies, and the potential reaction pathways that connect these isomers. nih.govnih.gov This computational exploration involves identifying critical points on the energy landscape, which include stable equilibrium structures (isomers), transition states (the energetic peaks between isomers), and decomposition channels. nih.govnih.gov

A comprehensive investigation of a molecule similar to cyanoguanidine, cyanoformaldehyde (B13478660), utilized the anharmonic downward distortion following (ADDF) algorithm to exhaustively map its PES. nih.gov This study, conducted at the B3LYP-D3(BJ)/def2-TZVP level of theory, successfully identified 48 equilibrium structures, 152 transition states, and 49 distinct decomposition channels. nih.gov Such analyses reveal the intricate network of possible transformations. For instance, specific pathways for isomerization, like the conversion of HOCCN to HC(O)CN, can be detailed with their corresponding energy barriers, providing a quantitative measure of the reaction's feasibility. nih.gov Although it is often assumed that the most stable isomers should be the most abundant, the complex interplay of factors beyond simple thermodynamic stability often governs which isomers are observed, making a full PES investigation essential for understanding reactivity. nih.gov

Theoretical Approaches to Reaction Mechanisms and Kinetics

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. nih.gov By calculating the geometries and energies of reactants, products, and the transition states that lie between them, a detailed reaction profile can be constructed. nih.gov According to transition state theory, the height of the energy barrier on this profile, from the reactant to the transition state, can be directly related to the reaction rate. nih.gov This provides not only a prediction of the reaction's speed but also insights into selectivity when multiple reaction pathways exist. nih.gov

In studies of cyano-containing molecules, transition states are identified as the specific molecular arrangements at the peak of the energy barrier between two stable isomers or between a reactant and a product. For example, in the formation of cyanamide (B42294) from a cyano radical (•CN) and ammonia (B1221849) (NH₃), a transition state with a specific energy barrier must be overcome for the reaction to proceed. aanda.org Similarly, the investigation of the cyanoformaldehyde PES identified numerous transition states mediating isomerizations. nih.gov An example is the cyclization of one isomer, which occurs via a transition state (TS12) with a calculated energy barrier of 10.5 kcal/mol, while an alternative pathway through a different transition state (TS27) has a much higher barrier of 31.5 kcal/mol, indicating the first pathway is significantly more favorable. nih.gov

The table below illustrates examples of isomerization pathways and their calculated energy barriers, derived from computational studies of a related cyano-compound.

| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) | Transformation Description |

|---|---|---|---|

| EQ13 → EQ9 | TS12 | 10.5 | Cyclization to form O–c-CNC–H structure. nih.gov |

| EQ13 → EQ9 | TS27 | 31.5 | Alternative cyclization pathway with higher strain. nih.gov |

| EQ4 → EQ0 | TS3 | 17.2 | Isomerization of HOCCN to HC(O)CN. nih.gov |

| EQ9 → EQ15 | TS13 | 69.9 | Hydrogen migration from carbon to nitrogen within a ring. nih.gov |

Kinetic and mechanistic studies on N,N′-Dimethyl-N″-cyanoguanidine, a derivative of cyanoguanidine, show that its nitrosation reaction is reversible, with a mechanism analogous to that of amides and ureas. rsc.org In more complex systems, computational models can predict reaction rates and selectivities by incorporating first-principles thermodynamic and kinetic data into microkinetic models. researchgate.net These models can account for the influence of various factors, such as surface coverage in catalytic reactions, to provide a more accurate and dynamic picture of reactivity. researchgate.net

However, thermodynamic stability does not always equate to high product yield. nih.gov Computational analysis of the cyanoformaldehyde PES showed pathways with very low energy barriers (e.g., 3.6 kcal/mol for a ring-opening reaction), suggesting fast kinetics. nih.gov Despite this, the thermodynamic instability of the starting isomers indicated that they would exist in very low concentrations, limiting the practical importance of these specific pathways. nih.gov This highlights the necessity of considering both kinetic and thermodynamic factors for accurate predictions of reaction outcomes.

The reactivity of molecules containing guanidine (B92328) or guanidinium groups is profoundly influenced by their protonation state. nih.gov Cyanoguanidine can exist in different tautomeric forms based on the protonation of the nitrogen atoms. sciencemadness.orgwikipedia.org It can also exist in a zwitterionic form resulting from an internal acid-base reaction among the nitrogen atoms. sciencemadness.orgwikipedia.org This flexibility in protonation is key to its chemical behavior.

Computational and experimental studies on related phosphinoferrocene (B6310582) guanidines demonstrate that the protonation state of the guanidine moiety directly controls its coordination behavior with metals. nih.gov In its neutral, deprotonated state, the guanidine derivative acts as a chelating ligand, binding to a metal center through multiple atoms. nih.gov However, upon protonation, the coordination behavior changes dramatically. nih.gov The protonated guanidinium group is prevented from coordinating with the metal, leading to the formation of entirely different types of metal complexes. nih.gov For example, reacting a palladium precursor with the protonated ligand resulted in a complex where the ligand binds only through its phosphorus atom, in stark contrast to the multi-point binding of the neutral form. nih.gov This controlling influence of protonation is a critical factor in designing catalysts and other functional metal complexes. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Role as an Organic Building Block

Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.com Cyanoguanidine exemplifies such a block, providing specific functional groups that are crucial in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.comboronmolecular.com Its utility stems from the ability to participate in a wide range of chemical transformations to create diverse molecular structures.

Cyanoguanidine is a key precursor in the synthesis of a multitude of nitrogen-containing compounds. nih.gov Its reaction with nitriles is a prominent method for producing various heterocyclic compounds. For instance, the condensation of cyanoguanidine with specific nitriles yields commercially important guanamines. wikipedia.org This reactivity makes it a cornerstone for creating molecules with applications ranging from pharmaceuticals to industrial polymers. wikipedia.orgontosight.ai

A variety of important compounds are derived from cyanoguanidine, including:

Melamine (B1676169): A thermosetting plastic precursor. wikipedia.org

Guanidines: A class of compounds with diverse biological and chemical applications. wikipedia.org

Metformin (B114582): An anti-diabetic drug, which can be synthesized via the reaction of 2-cyanoguanidine with dimethylamine (B145610) at high temperatures. sciencemadness.org

High-Nitrogen Energetic Materials: Derivatives like N,N-bis(1(2)hydrogen-5-tetrazolyl)amine can be synthesized from sodium dicyandiamide (B1669379), showcasing its role in developing specialized high-energy compounds. google.com

The following table highlights some of the diverse compounds synthesized from cyanoguanidine.

| Precursor | Reagent(s) | Product(s) | Application Area | Reference(s) |

| Cyanoguanidine | Heat/Catalyst | Melamine | Polymer Synthesis | wikipedia.org |

| Cyanoguanidine | Nitriles (e.g., Acetonitrile, Benzonitrile) | Acetoguanamine, Benzoguanamine | Polymer Synthesis | wikipedia.org |

| Cyanoguanidine | Dimethylamine | Metformin | Pharmaceutical | sciencemadness.org |

| Cyanoguanidine | Hydrazine Sulfate | Guanazoguanazole | Chemical Synthesis | sciencemadness.org |

| Sodium Dicyandiamide | Sodium Azide, Hydrochloric Acid | N,N-bis(1(2)hydrogen-5-tetrazolyl)amine | Energetic Materials | google.com |

The structure of cyanoguanidine lends itself to the modular construction of sophisticated molecular systems like nanoparticles and has potential for use in creating metal-organic frameworks (MOFs).

Nanoparticles: In materials science, cyanoguanidine has been used as a functionalizing agent in the synthesis of advanced nanocatalysts. A notable example is the development of a hybrid nanocatalyst where magnetic graphitic carbon nitride (g-C₃N₄) was modified with arginine and cyanoguanidine to support silver nanoparticles (Ag@Fe₃O₄-g-C₃N₄-Arg-CG). nih.govresearchgate.net This material demonstrated high efficiency in the reduction of nitroaromatic compounds to anilines and in "green" click chemistry for synthesizing 1,2,3-triazoles. nih.gov The magnetic core allows for easy catalyst recovery, highlighting its potential for sustainable chemical processes. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While direct synthesis of MOFs using cyanoguanidine monohydrochloride as the primary linker is not widely documented, its nitrogen-rich structure makes it a candidate for creating functional frameworks. researchgate.net The multiple nitrogen sites could serve as coordination points for metal centers or as functional sites within the pores of a pre-formed MOF. researchgate.net For instance, MOFs with accessible nitrogen sites have shown potential in applications like dye adsorption and as supports for catalytic nanoparticles for reactions such as the dehydrogenation of formic acid. researchgate.net The principle of using cyanide-containing building blocks is established in MOF chemistry, suggesting the potential for cyanoguanidine derivatives in this field. nih.gov

This compound is a pivotal starting material for synthesizing substituted guanidines and, most notably, biguanides. ontosight.airesearchgate.net

Substituted Guanidines: The guanidine (B92328) moiety is a key functional group in many biologically active molecules and organocatalysts. nih.govorganic-chemistry.org Cyanoguanidine serves as a guanylating agent to introduce this group. Various synthetic strategies have been developed to create complex guanidine-containing molecules, such as bicyclic guanidines, through cascade reactions involving precursors derived from cyanoguanidine. nih.gov Silver-catalyzed intramolecular hydroamination of N-allylguanidines is one such advanced method for synthesizing cyclic guanidines. organic-chemistry.org

Biguanides: The synthesis of biguanides from cyanoguanidine is a classic and widely used method. researchgate.netscholaris.ca The general approach involves the reaction of cyanoguanidine with an amine salt, typically an amine hydrochloride, under various conditions. scholaris.canih.gov

Key synthetic methods include:

Direct Fusion: This early method involves heating a mixture of cyanoguanidine and an amine hydrochloride at high temperatures (135–200 °C) without a solvent, leading to the formation of the corresponding biguanide (B1667054) hydrochloride. nih.gov

Solvent-Based Heating: A more controlled method involves heating the reactants in a polar solvent, such as various alcohols or even water. scholaris.canih.gov This approach can lead to higher yields and easier reaction control. google.com For example, alkylbis-biguanide dihydrochloride (B599025) compounds have been synthesized by refluxing in 1-butanol. scholaris.ca

Metal-Catalyzed Reactions: Copper salts, such as CuCl₂, can be used to facilitate the addition of amines to cyanoguanidine, particularly for preparing N¹-monoalkylbiguanides. nih.gov

The following table summarizes common synthetic routes to biguanides from cyanoguanidine.

| Method | Conditions | Reactants | Product Type | Reference(s) |

| Direct Fusion | 135-200 °C, solvent-free | Cyanoguanidine + Amine Hydrochloride | Substituted Biguanide HCl | nih.gov |

| Solvent Heating | Reflux in water, alcohol, or other organic solvents | Cyanoguanidine + Amine Hydrochloride | Substituted Biguanide HCl | scholaris.canih.gov |

| Copper Salt Catalysis | Refluxing water in the presence of CuCl₂ | Cyanoguanidine + Primary Amine | N¹-monoalkylbiguanide | nih.gov |

Precursor in Polymer Chemistry and Advanced Resin Systems

In polymer science, cyanoguanidine (dicyandiamide) is a well-established and critical component, particularly in the realm of thermosetting resins like epoxy systems.

Cyanoguanidine is a primary intermediate for producing melamine, the core component of melamine-formaldehyde resins used in laminates, adhesives, and dinnerware. wikipedia.orgatamanchemicals.comnovelchem.co.in It also serves as a building block for other specialized polymers. For example, it is used as an intermediate in the production of certain polyester (B1180765) resins. novelchem.co.in Furthermore, the reaction product of dicyandiamide with formaldehyde (B43269) and amine-terminated polyethers is used to create specialized curing agents for epoxy resins. google.com

Cyanoguanidine is widely recognized and studied as a latent curing agent for epoxy resins. atamanchemicals.comgoogle.comgoogle.com This latency means it can be mixed with the resin and remain stable for extended periods at room temperature, with one study noting a storage life of up to six months. pengshengchem.com

Curing Mechanism and Conditions: The curing process is complex, with the four hydrogen atoms on the amino groups and the triple-bonded nitrile group all capable of reacting with the epoxide rings. pengshengchem.com This reaction requires high temperatures, typically between 150°C and 170°C, to proceed effectively. pengshengchem.com

Research on Solubility and Derivatives: A significant drawback of standard cyanoguanidine is its very low solubility in common resin systems and organic solvents, often necessitating the use of unfavorable solvents like dimethylformamide. google.comgoogle.com This has driven considerable academic and industrial research into developing derivatives with improved solubility. google.comgoogle.com Studies have shown that creating substituted cyanoguanidines, where a hydrogen on one of the amino groups is replaced with an alkyl or aryl group, can dramatically increase solubility in more desirable solvents like acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone. google.com These modified curing agents can be dissolved to create solutions of 13% to 45% by weight, allowing for easier and more uniform incorporation into epoxy formulations. google.com This avoids the environmental and handling issues associated with traditional solvents and can reduce production costs. google.com

These advanced curing agents are crucial for applications such as producing epoxy laminates for printed circuit boards, powder coatings, and high-performance adhesives. atamanchemicals.comnovelchem.co.inpengshengchem.com

Formation of Copolymers and Co-condensates

The chemical reactivity of cyanoguanidine, also known as dicyandiamide (DCDA), makes it a valuable monomer in polymerization and condensation reactions. nih.govwikipedia.org Its ability to react with other monomers leads to the formation of copolymers and co-condensates with tailored properties.

One notable example is the co-condensation of cyanoguanidine with formaldehyde and ammonium (B1175870) chloride. echemportal.org This reaction creates a polymer network where the distinct functionalities of each precursor are integrated into the final material. Such co-condensation reactions are crucial for developing materials with specific thermal or chemical resistance.

Furthermore, cyanoguanidine can undergo condensation with nitriles to produce guanamines. For instance, the reaction of cyanoguanidine with a nitrile (R-C≡N) can yield substituted guanamines, such as acetoguanamine or benzoguanamine. wikipedia.org This process represents a form of co-condensation where the cyanoguanidine molecule combines with another organic unit to form a more complex heterocyclic structure, which can then be used as a crosslinking agent or a monomer for further polymerization.

In the context of material synthesis, cyanoguanidine is often used in mixed-precursor systems. For example, it is co-condensed with compounds like melamine and guanidine hydrochloride during thermal treatment to produce advanced materials. nih.gov The inclusion of cyanoguanidine in these mixtures influences the structure and properties of the final condensed product.

Precursor for Graphitic Carbon Nitrides (g-C3N4) Synthesis and Catalytic Applications

Graphitic carbon nitride (g-C3N4), a metal-free polymer, has attracted significant attention for its applications in photocatalysis. researchgate.net Cyanoguanidine (dicyandiamide) is a widely used nitrogen-rich precursor for the synthesis of g-C3N4 via thermal polycondensation. nih.govresearchgate.netmdpi.com The process typically involves heating the precursor at high temperatures (e.g., 550 °C), causing it to polymerize into a layered graphitic structure. nih.govresearchgate.net

Research has shown that using mixtures of precursors, including cyanoguanidine (DCDA), melamine (M), and guanidine hydrochloride (G), can significantly alter the properties and photocatalytic efficiency of the resulting g-C3N4. nih.govresearchgate.netnih.gov The addition of guanidine hydrochloride to dicyandiamide or melamine in the synthesis process leads to remarkable changes in the material's texture. researchgate.netnih.gov Specifically, the release of ammonia (B1221849) (NH3) and hydrochloric acid (HCl) during the thermal treatment acts as a template, creating structural imperfections and disruptions that increase the specific surface area (SSA) of the material. researchgate.netnih.gov

The photocatalytic activity of these materials is strongly correlated with their specific surface area. researchgate.netnih.gov Graphitic carbon nitride synthesized from a mixture of guanidine hydrochloride and dicyandiamide (CN-GD) exhibits a significantly higher SSA compared to g-C3N4 produced from dicyandiamide alone. This enhanced surface area improves the material's ability to degrade organic pollutants under visible light irradiation. researchgate.net For instance, these materials have been successfully tested for the photocatalytic degradation of pollutants such as Rhodamine B (RhB), phenol, and the antibiotic amoxicillin. researchgate.netnih.gov The enhanced performance is attributed to the increased number of active sites available for the photocatalytic reactions. researchgate.net Beyond degradation of pollutants, g-C3N4-based materials are also explored for other catalytic applications, including sunlight-driven hydrogen evolution from water splitting. rsc.orgsciopen.com

| Precursor(s) | Abbreviation | Specific Surface Area (SSA) (m²/g) | Key Finding |

|---|---|---|---|

| Melamine | CN-M | ~10 | Standard benchmark precursor. researchgate.net |

| Dicyandiamide (Cyanoguanidine) | CN-D | ~6 | Lower surface area compared to melamine-derived g-C3N4. researchgate.net |

| Guanidine Hydrochloride | CN-G | ~120 | Significantly higher surface area due to gas evolution during synthesis. researchgate.net |

| Guanidine HCl + Dicyandiamide | CN-GD | > CN-D | Mixing precursors enhances surface area and photocatalytic activity. researchgate.netnih.gov |

Supramolecular Chemistry and Noncovalent Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by noncovalent intermolecular forces. researchgate.netnih.gov Cyanoguanidine and its protonated form, found in this compound, are excellent building blocks for supramolecular assembly due to their structural features. The molecule possesses multiple hydrogen bond donors (the amine and imine groups) and acceptors (the nitrile group and nitrogen atoms), making it highly capable of forming robust and directional noncovalent interactions. wikipedia.orgsciencemadness.org

These interactions, particularly hydrogen bonds, are fundamental to the construction of complex, self-assembled architectures. researchgate.netrsc.org The ability of cyanoguanidine derivatives to form these predictable interactions allows for their use in crystal engineering and the design of functional supramolecular materials. researchgate.net The dynamic and reversible nature of these noncovalent bonds can impart unique properties to the resulting materials, such as self-healing capabilities. nih.gov

Hydrogen Bonding Networks in Cyanoguanidine Derivatives

The guanidinium (B1211019) cation, the core structure in protonated guanidine derivatives, is well-known for its ability to form strong and highly directional hydrogen bonds. In derivatives of cyanoguanidine, this capacity is preserved and enhanced by the presence of the cyano group. These molecules can participate in extensive hydrogen-bonding networks, creating well-ordered structures in the solid state. researchgate.net

These networks are not random; they are governed by the geometric arrangement of hydrogen bond donors and acceptors on the molecule. nih.gov For example, the guanidinium group can form multiple N-H···X bonds with suitable acceptors, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.net The study of similar systems, like cyclodextrins, has revealed complex hydrogen-bonding patterns, including circular networks and "flip-flop" bonds, which demonstrate the dynamic nature of these interactions even in the solid state. nih.gov The principles learned from these systems can be applied to understand and predict the supramolecular structures formed by cyanoguanidine derivatives.

Design Principles for Supramolecular Construction

The design of functional supramolecular materials relies on a set of core principles that leverage the properties of molecular building blocks like cyanoguanidine. rsc.orgrsc.org

Key design principles include:

Molecular Recognition: This principle involves designing molecules that have complementary shapes and interaction sites. For cyanoguanidine, this means selecting partner molecules (co-formers) that possess complementary hydrogen bond acceptors (e.g., carboxylates, phosphates) to form stable, predictable assemblies with the guanidinium portion of the molecule. nih.govresearchgate.net

Self-Assembly: This is the spontaneous organization of molecules into ordered structures driven by noncovalent interactions. The inherent ability of cyanoguanidine derivatives to form multiple hydrogen bonds is a powerful driver for self-assembly into higher-order architectures. nih.govrsc.org

Hierarchical Assembly: This strategy involves a multi-step process where simple, self-assembled structures serve as the building blocks for larger, more complex superstructures. nih.gov For instance, hydrogen-bonded chains of cyanoguanidine derivatives could further assemble into bundles or layers to create a hierarchical material.

Functional Integration: In supramolecular co-assembly, different molecular components can be chosen to impart specific functions to the final material. rsc.org Cyanoguanidine can act as the "structural" component, forming the primary network, while a second, "functional" component could be integrated to introduce properties like photoresponsiveness or catalytic activity. rsc.org

By applying these principles, this compound and related compounds can be used to construct a wide array of advanced materials with precisely controlled structures and functions.

Future Research Avenues and Methodological Directions

Exploration of Novel Synthetic Pathways for Cyanoguanidine Monohydrochloride

The traditional synthesis of cyanoguanidine involves the reaction of cyanamide (B42294), often with an intermediate step. ontosight.ai While effective, future research is directed towards developing more streamlined, efficient, and environmentally benign synthetic routes. A key area of exploration is the advancement of one-pot multicomponent reactions (MCRs). A novel MCR involves the reaction of cyanoguanidine with malononitrile (B47326) and various aromatic aldehydes, catalyzed by sodium methoxide, to produce cyanoguanidine derivatives. nih.gov Future work could adapt such MCR strategies to directly synthesize this compound or its immediate precursors, thereby improving atom economy and reducing waste.

Another promising avenue is the use of alternative starting materials and catalytic systems. Research into the transformation of dicyanamide (B8802431) ionic salts has shown potential for creating cyanoguanidine-based structures. researchgate.net Further investigation could focus on optimizing this transformation to yield the target compound directly. Additionally, methods developed for producing N-substituted cyanoguanidines, such as the sequence involving amines, isothiocyanates, and cyanamide treatment, could be re-examined and modified for the direct synthesis of the parent compound. researchgate.net The development of novel catalysts, potentially including Lewis acids, could also enhance the efficiency and selectivity of existing pathways, such as the addition of amines to cyanoguanidines. beilstein-journals.org

Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to elucidate the properties of this compound at a molecular level. Future theoretical studies are expected to provide unprecedented insight into its electronic structure, reactivity, and intermolecular interactions.

A synergistic approach that combines computational modeling with experimental data is crucial for a comprehensive understanding of this compound. nih.gov A prime example of this synergy is seen in studies of the closely related aminoguanidine (B1677879) monohydrochloride, where single-crystal X-ray diffraction data was combined with quantum chemical calculations (using methods like HF, MP2, and B3-LYP) to determine its precise crystal and molecular structure. researchgate.net This integrated approach confirmed the planarity of the monocation and identified its tautomeric form, which allows for strong resonance in the guanyl group. researchgate.net

Future research on this compound will leverage this dual methodology. High-resolution experimental data from techniques like X-ray crystallography and NMR spectroscopy can be used to validate and refine computational models. beilstein-journals.org In turn, computational methods can interpret experimental findings, providing detailed information on bond lengths, angles, and the hydrogen-bonding network that would be difficult to obtain solely through experimentation. nih.govresearchgate.net This integration is essential for understanding the two known tautomeric forms of cyanoguanidine and predicting their relative stability in different environments. mdpi.com

Predictive modeling, a cornerstone of computer-aided drug design (CADD), is a significant future direction for cyanoguanidine research. nih.gov By using the this compound scaffold as a starting point, computational models can be used to design novel derivatives with specific, desirable properties. These methods can predict how structural modifications will affect a molecule's reactivity, stability, and potential biological activity, thereby guiding synthetic efforts. nih.govnih.gov

This approach has already led to the successful development of potent cyanoguanidine derivatives, such as the antineoplastic agent CHS 828, which was identified through systematic optimization of the cyanoguanidine structure. nih.gov Future predictive studies will likely employ a range of computational techniques, including:

Molecular Docking: To predict the binding affinity of new derivatives to biological targets. beilstein-journals.org

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-target complexes. nih.gov

Quantum Mechanics (QM) Calculations: To analyze electronic properties and reaction mechanisms. researchgate.net

These predictive models will accelerate the discovery of new cyanoguanidine-based compounds for applications in medicine and materials science by filtering large virtual libraries to identify the most promising candidates for synthesis and experimental testing. nih.gov

Development of Advanced Materials Based on this compound

The unique chemical structure of this compound, with its high nitrogen content and multiple functional groups, makes it an attractive building block for advanced materials. researchgate.net

Future research will explore the incorporation of the cyanoguanidine moiety into novel polymer architectures to create materials with unique properties. The multiple nitrogen atoms in cyanoguanidine provide potential sites for cross-linking or for acting as a monomer in polymerization reactions. This could lead to the development of highly branched or dendronized polymers. rsc.org For instance, by adapting architectural concepts from other polymer systems, cyanoguanidine could be used as a core or branching unit to create hydrogels or other porous materials where mechanical properties and porosity can be independently tailored. rsc.org Such materials could find applications in fields requiring controlled release or specialized mechanical performance.

A significant area of future research is the use of this compound and its derivatives to fabricate functional materials with precisely tailored properties. The compound can act as a versatile ligand or surface modifier for nanoparticles, creating advanced hybrid materials.

Furthermore, the high nitrogen content of cyanoguanidines makes them suitable backbones for energetic materials. researchgate.net Predictive modeling combined with synthetic chemistry could be used to design and create new energetic compounds with tailored sensitivity and performance characteristics.

Innovative Characterization Techniques

The continuous evolution of analytical instrumentation offers new avenues for the detailed characterization of chemical compounds. In the context of cyanoguanidine and its derivatives, innovative techniques are pivotal for unraveling complex structural features and understanding reaction mechanisms. These advanced methods provide unprecedented levels of sensitivity and resolution, facilitating more profound insights into the molecule's behavior and interactions.

Application of Emerging Analytical Methods for Structural and Mechanistic Elucidation

Emerging analytical methods are moving beyond simple identification and quantification, providing detailed information on the three-dimensional structure and the dynamic processes of chemical compounds. For this compound and related structures, techniques such as advanced mass spectrometry, multi-dimensional nuclear magnetic resonance, and high-resolution crystallographic methods are at the forefront of research.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry has proven to be a powerful tool for the analysis of cyanoguanidine. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the simultaneous determination of cyanoguanidine and related compounds like melamine (B1676169) in various matrices. glsciences.com The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating these highly polar compounds before detection. glsciences.com

Recent advancements include the application of Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS). While demonstrated for other nitrogen-containing neurotoxins, this technique shows significant promise for the rapid and quantitative screening of cyanoguanidine in various samples, offering analysis times of less than two minutes per sample. nih.gov The ACQUITY QDa Mass Detector, when coupled with UPLC systems, provides an economical and straightforward alternative to traditional LC-MS/MS methods for quantifying cyanoguanidine, even for compounds with weak UV activity. waters.com This approach simplifies sample preparation and allows for the integration of mass detection into existing liquid chromatography workflows. waters.com

Isotope labeling studies combined with mass spectrometry have been instrumental in mechanistic studies. For instance, the synthesis of ¹⁵N-labeled cyanoguanidines, with subsequent confirmation of the label's position by mass spectroscopic analysis, has been successfully established. oup.com This allows for a deeper understanding of reaction pathways and molecular transformations involving cyanoguanidine.

| Technique | Application to Cyanoguanidine Analysis | Key Findings/Advantages | Reference |

|---|---|---|---|

| LC-MS/MS with HILIC | Simultaneous analysis of cyanoguanidine and melamine in food samples. | Effective separation and determination of highly hydrophilic compounds. | glsciences.com |

| ACQUITY QDa Mass Detector | Quantification of cyanoguanidine (dicyandiamide) in powdered milk and infant formula. | Rapid (under 3 min), economical, requires simple sample preparation, and good for compounds with weak UV activity. Recoveries range from 75% to 123%. | waters.com |

| DART-HRMS | Potential for rapid, quantitative screening of cyanoguanidine. | Very fast analysis time (<2 min/sample), high sensitivity with low detection limits. | nih.gov |

| Isotope Labeling with MS | Confirmation of ¹⁵N-labeled positions in cyanoguanidine derivatives. | Enables detailed mechanistic studies of chemical reactions. | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including cyanoguanidine derivatives. pharmafeatures.com ¹H and ¹³C NMR provide foundational information about the molecular structure. researchgate.netspectrabase.com For example, the ¹³C NMR spectrum of a cyanoguanidine-derived Mannich base showed distinct signals for carbonyl, aromatic, nitrile, and aliphatic carbons, allowing for complete structural assignment. nih.gov

More advanced NMR techniques, such as ¹⁵N FT-NMR, have been employed to analyze ¹⁵N-enriched cyanoguanidine, providing direct insight into the chemically non-equivalent nitrogen atoms within the molecule. oup.com This is crucial for understanding the electronic environment and reactivity of each nitrogen site. NMR is also a powerful tool for studying intermolecular interactions and dynamic processes. nih.gov Structure-activity relationship (SAR) by NMR, for example, can be used to screen for binding interactions, which is a valuable approach in drug discovery contexts involving cyanoguanidine-based scaffolds. pharmafeatures.com

| NMR Method | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural characterization of cyanoguanidine derivatives like 2-cyanoguanidinophenytoin. | Assignment of proton and carbon signals to specific functional groups within the molecule. | researchgate.netnih.gov |

| ¹⁵N FT-NMR | Analysis of ¹⁵N-labeled cyanoguanidines. | Directly probes the chemically distinct nitrogen environments, aiding in mechanistic and structural studies. | oup.com |

| Quantitative NMR (qNMR) | Potential for evaluating physico-chemical properties like solubility and pKa. | Provides quantitative data on compound properties without complex separation. | nih.gov |

| SAR by NMR | Potential for studying interactions of cyanoguanidine-based compounds with biological targets. | Identifies binding fragments and characterizes target-ligand interactions. | pharmafeatures.com |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various cyanoguanidine derivatives and coordination compounds to elucidate their solid-state structures. researchgate.netnih.gov For instance, the crystal structure of 2-cyanoguanidinophenytoin was determined to be a monoclinic system with a P2₁/c space group, revealing the packing and stabilizing inter- and intramolecular hydrogen bond contacts. researchgate.netnih.gov

The technique is also vital for characterizing metal-cyanoguanidine coordination compounds. Studies on cobalt(II) cyanoguanidine bromides revealed different structural features, including isolated octahedral units and discrete binuclear clusters, depending on the solvent used during synthesis. mdpi.com Similarly, IR spectroscopy combined with X-ray diffraction has shown that in most transition metal complexes, cyanoguanidine coordinates through the terminal nitrogen atom of the nitrile group. rwth-aachen.de However, in compounds like ZnC₂N₄H₄Br₂, it can act as a bridging ligand, coordinating through both terminal and internal nitrogen atoms to form infinite chains. rwth-aachen.de This detailed structural information is critical for designing new materials with specific properties, such as nonlinear optical materials. rwth-aachen.de

Q & A

Q. What are the optimal synthetic routes for preparing cyanoguanidine monohydrochloride, and how can reaction conditions be controlled to improve yield?

this compound is synthesized via condensation reactions involving precursors like cyanoguanidine and hydrochlorides of amines (e.g., dimethylamine hydrochloride). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of dimethylamine hydrochloride to cyanoguanidine), reaction temperature (typically 100–150°C), and acid catalysis (HCl) to promote nucleophilic attack at the nitrile carbon . Post-synthesis purification via recrystallization or chromatography is critical to isolate the product. Yield optimization may require iterative adjustments to solvent polarity and pH.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Common techniques include:

- Single-crystal X-ray diffraction for structural confirmation .

- HPLC with hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar impurities (e.g., melamine) .

- Thin-layer chromatography (TLC) using cellulose plates and specific spray reagents (e.g., sodium pentacyanonitrosylferrate) to detect residual cyanoguanidine at ppm levels .

- NMR spectroscopy (¹H/¹³C) to verify functional groups and hydrogen bonding patterns.

Q. How can researchers validate the identity of this compound in comparison to its analogs?

Comparative analysis using spectroscopic fingerprinting (e.g., FT-IR for N-H and C≡N stretches) and chromatographic retention times (HPLC/TLC) is essential. Reference standards and spiking experiments can confirm co-elution with known samples. For novel derivatives, mass spectrometry (HRMS) provides molecular weight validation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Due to potential toxicity (e.g., hematuria in murine models ), use PPE (gloves, goggles), work in a fume hood, and adhere to NIOSH guidelines for exposure limits. Store in airtight containers away from moisture and strong oxidizers .

Q. How should researchers design experiments to study the solubility and stability of this compound?

Conduct solubility screens in aqueous buffers (pH 3.5–7.4) and organic solvents (DMF, ethanol) at varying temperatures. Accelerated stability studies (40°C/75% RH) over 4–6 weeks, with HPLC monitoring, can assess degradation pathways (e.g., hydrolysis to cyanoguanidine) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nucleophilic substitution reactions?

In reactions like metformin synthesis, cyanoguanidine acts as a nucleophile, where its nitrile carbon is attacked by deprotonated dimethylamine. The HCl catalyst stabilizes intermediates via guanidinium cation formation, lowering activation energy. Computational studies (DFT) can model transition states and charge distribution .

Q. How can researchers resolve contradictions in impurity profiles of this compound across different synthesis batches?

Systematic impurity mapping using LC-MS and TLC (e.g., detecting 1-cyanoguanidine at Rf 0.5) is critical. Batch-to-batch variability may arise from incomplete reactions or side products (e.g., triazine derivatives). Design of experiments (DoE) with factorial analysis identifies critical process parameters (e.g., reaction time, HCl concentration) .

Q. What strategies are effective for incorporating this compound into heterocyclic drug candidates (e.g., triazines or acridines)?

Multi-component condensation reactions with aldehydes and arylamines under acidic conditions yield triazine scaffolds. Post-synthetic modifications (e.g., aromatization via dehydrogenation) enhance bioactivity. For acridine derivatives, cyclization with this compound under microwave irradiation improves reaction efficiency .

Q. How does this compound interact with biological targets in neuroinflammation or antimicrobial studies?

In PET tracer development, cyanoguanidine analogs (e.g., A-804598) bind P2X7 receptors, but selectivity assays are required to differentiate off-target effects. Radiolabeling (¹⁸F) and autoradiography in LPS-induced rodent models can validate target engagement .

Q. What methodologies address the quantification of trace this compound in complex matrices (e.g., biological fluids)?

Develop validated LC-MS/MS methods with isotope-labeled internal standards (e.g., ¹³C-cyanoguanidine). Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery from plasma or urine. Limit of quantification (LOQ) should be ≤10 ng/mL to meet regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.